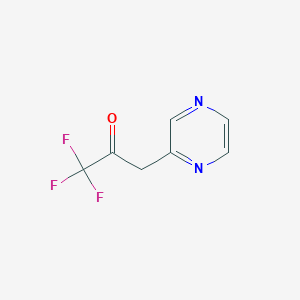

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

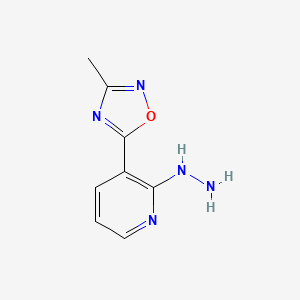

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one is a chemical compound with the CAS Number: 116655-36-8. It has a linear formula of C7H5F3N2O . The compound has a molecular weight of 190.12 . It is typically stored in a refrigerated environment .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H5F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4H,3H2 .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one plays a significant role in the synthesis of novel chemical compounds. Its applications have been demonstrated in various studies focusing on creating new molecular structures with potential utility in different scientific fields. For instance, the synthesis of ynone trifluoroborates from propargylic alcohols, leading to pyrazole trifluoroborate salts, showcases its utility in creating versatile synthetic intermediates with high regiocontrol and excellent yields (Kirkham et al., 2012). Similarly, the efficient synthesis of new biheterocyclic compounds via cyclocondensation reveals its importance in preparing structurally diverse molecules with potential biological activities (Malavolta et al., 2014).

Energetic Materials and Propellants

Research has also explored the use of trifluoromethylated compounds in the development of energetic materials. The synthesis of pentafluorosulfanylpyrazole and its derivatives via click chemistry, resulting in compounds with enhanced detonation performance due to increased density, highlights its application in creating advanced propellants and explosives (Ye et al., 2007).

Advanced Synthesis Techniques

The compound has been utilized in advanced synthesis techniques to create functionalized molecules. For example, the synthesis of fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation demonstrates the potential of this compound in agricultural chemistry (Fustero et al., 2008). Additionally, the preparation of propargyl hydrazides and their conversion into pyrazoles for high yield synthesis further exemplifies its role in facilitating efficient chemical reactions (Yoshimatsu et al., 2012).

Novel Fluorinated Heterocycles

The compound's ability to contribute to the synthesis of fluorinated heterocycles is noteworthy. Research focusing on condensing selected 1,3-diketones with aromatic hydrazines to produce pyrazoles and other heterocycles underscores its versatility in creating fluorinated molecules for potential use in medicinal chemistry and materials science (Sloop et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-pyrazin-2-ylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMPTFGSBMYHKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)

![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)

![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)

![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)

![(7E,11E,23E)-17-[3,4-Dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2958078.png)

![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)

![1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2958084.png)